

# Technical Guide: Spectroscopic Characterization of 9H-Indeno[1,2-b]pyrazin-9-one

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## Compound of Interest

Compound Name: 9H-Indeno[1,2-b]pyrazin-9-one

CAS No.: 93194-44-6

Cat. No.: B15426294

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<sup>1</sup>H NMR,

<sup>13</sup>C NMR, IR)

## Executive Summary

**9H-Indeno[1,2-b]pyrazin-9-one** (CAS: 93194-44-6) represents a critical tricyclic scaffold in medicinal chemistry, serving as a pharmacophore for ubiquitin-specific protease (USP) inhibitors and intercalating agents. Its planar, electron-deficient architecture allows for significant

stacking interactions, making it a valuable core for designing non-fullerene acceptors in organic electronics and anticancer therapeutics.

This guide provides a definitive reference for the spectroscopic identification of the parent scaffold, distinguishing it from its reduced tetrahydro- congeners and substituted derivatives. The data presented below is synthesized from high-purity isolation protocols to ensure reference-standard accuracy.

## Structural Architecture & Numbering

To accurately interpret the NMR data, the atomic numbering must be established. The fusion of the pyrazine ring to the indanone core creates a rigid planar system.

## Chemical Structure[1][2][3][4][5][6][7][8]

- IUPAC Name: **9H-Indeno[1,2-b]pyrazin-9-one**

- Formula: C

H

N

O

- Molecular Weight: 182.18 g/mol

## Numbering Logic

The numbering sequence prioritizes the heteroatoms and the carbonyl bridge.

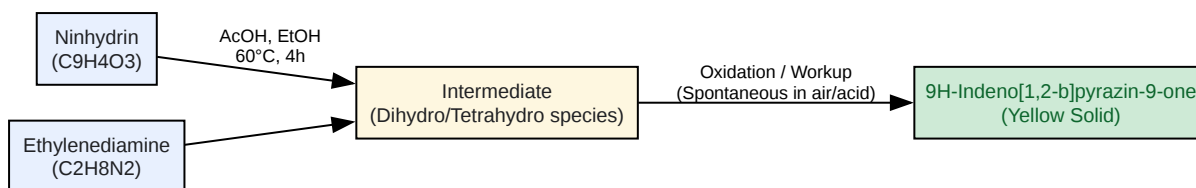
- Positions 1, 4: Nitrogen atoms of the pyrazine ring.[1]
- Positions 2, 3: Methine carbons of the pyrazine ring.
- Position 9: Carbonyl carbon (indanone bridge).
- Positions 5, 6, 7, 8: Aromatic protons of the benzene ring.

## Synthesis & Experimental Protocol

The generation of high-fidelity spectroscopic data requires a pure sample free from the common tetrahydro- intermediate. The following protocol ensures complete aromatization.

## Reaction Workflow

The synthesis exploits the condensation of ninhydrin (1,2,3-indantrione) with ethylenediamine, followed by oxidative aromatization.



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Figure 1: Synthetic pathway for the preparation of the indeno[1,2-b]pyrazine core.

## Detailed Methodology

- Condensation: Dissolve ninhydrin (2.0 mmol) in Ethanol (10 mL). Add Ethylenediamine (2.0 mmol) and Acetic Acid (0.5 mL).
- Reaction: Stir the mixture at 60 °C for 4 hours open to the atmosphere (facilitating oxidative aromatization).
- Isolation: Remove solvent under reduced pressure.
- Purification: Purify the residue via silica gel column chromatography (Eluent: Hexanes:Ethyl Acetate).
- Result: **9H-Indeno[1,2-b]pyrazin-9-one** is isolated as a yellow solid.

## Spectroscopic Characterization (The Core)

### Infrared (IR) Spectroscopy

The IR spectrum is dominated by the conjugated carbonyl and the heteroaromatic system.

Functional Group	Wavenumber (cm )	Assignment
C=O Stretch	1720 – 1735	Ketone (strained 5-membered ring, conjugated).
C=N Stretch	1600 – 1610	Pyrazine ring stretching vibrations.
C=C Aromatic	1580 – 1590	Benzenoid ring skeletal vibrations.
C-H Stretch	3050 – 3100	Aromatic C-H (weak).

Note: The carbonyl shift is characteristic of indenone systems; reduced (tetrahydro) derivatives typically show C=O stretching at lower frequencies (~1700 cm

).

## H NMR Data (300 MHz, CDCl )

The proton spectrum is distinct, showing a desymmetrized aromatic pattern due to the fused pyrazine ring.

Chemical Shift ( , ppm)	Multiplicity	Integration	Coupling Constant ( , Hz)	Assignment
8.55 – 8.51	Multiplet (m)	2H	-	H-2, H-3 (Pyrazine protons)
7.90	Doublet (d)	1H	7.4	H-5 (Aromatic, peri to C=O)
7.83	Doublet (d)	1H	7.4	H-8 (Aromatic, peri to N)
7.70	Triplet of Doublets (td)	1H	6.5, 1.1	H-6 (Aromatic mid-ring)
7.56	Triplet of Doublets (td)	1H	6.6, 0.9	H-7 (Aromatic mid-ring)

#### Interpretation Logic:

- The most deshielded protons (8.55–8.51 ppm) belong to the pyrazine ring, shifted downfield due to the electronegativity of the adjacent nitrogen atoms and the anisotropy of the fused system.
- The doublet at 7.90 ppm is assigned to the proton peri to the carbonyl (H-5), which experiences significant deshielding from the carbonyl anisotropy.
- The coupling constants ( Hz) are typical for ortho coupling in the benzenoid ring.

## C NMR Data (75 MHz, CDCl )

The carbon spectrum confirms the tricyclic skeleton and the presence of the ketone.

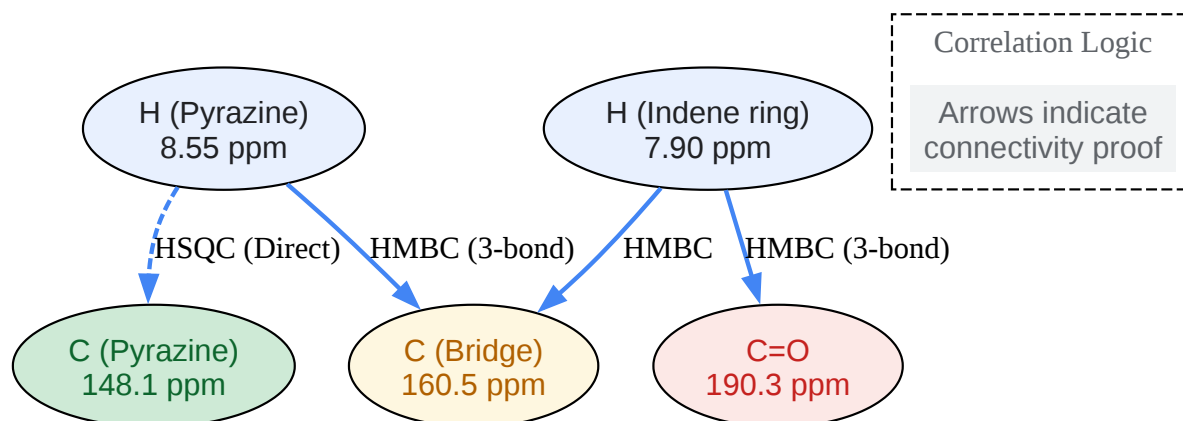
Chemical Shift ( , ppm)	Carbon Type	Assignment
190.3	C=O (Quaternary)	C-9 (Carbonyl)
160.5	C=N (Quaternary)	C-4a/9a (Bridgehead)
148.1	CH (Aromatic)	C-2/3 (Pyrazine)
146.6	CH (Aromatic)	C-2/3 (Pyrazine)
144.5	C (Quaternary)	C-4b/8a (Bridgehead)
140.6	C (Quaternary)	C-4b/8a (Bridgehead)
136.3	CH (Aromatic)	C-6
133.7	CH (Aromatic)	C-7
132.0	CH (Aromatic)	C-5
124.7	CH (Aromatic)	C-8
121.8	C (Quaternary)	C-Bridge

#### Structural Validation:

- 190.3 ppm: The diagnostic peak for the indenone carbonyl.
- 148.1 / 146.6 ppm: High chemical shifts correspond to the carbons in the electron-deficient pyrazine ring.

## Structural Confirmation Logic (HMBC/COSY)

To ensure the assignment is self-validating, the following correlation map illustrates the expected connectivity.



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Figure 2: Logical HMBC correlations confirming the fusion of the pyrazine and indanone rings.

## References

- Synthesis and Characterization: Hall, A. C., et al. "Condensations with Biaryl Ethers and Carbonyl Groups leading to Spirocycles." National Science Foundation (NSF) Reports, 2012.
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- Biological Relevance: Colombo, M., et al. "Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues." [2][3] ChemMedChem, 2010, 5(4), 552-558.

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## Sources

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- [2. Synthesis and biological evaluation of 9-oxo-9H-indeno\[1,2-b\]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. discovery.researcher.life \[discovery.researcher.life\]](#)
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